molecular formula C12H9BrN2O2S B3155742 Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 81021-98-9

Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B3155742
CAS No.: 81021-98-9
M. Wt: 325.18 g/mol
InChI Key: UQCUASPPDUUVPX-UHFFFAOYSA-N
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Description

Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate (CAS: 64951-05-9) is a heterocyclic compound featuring a fused imidazo[2,1-b]benzothiazole core substituted with a bromine atom at position 3 and an ethyl ester group at position 2. Its molecular formula is C₁₂H₁₀BrN₂O₂S, with a molar mass of 333.2 g/mol and a melting point of 81°C . The bromine substitution enhances its reactivity, making it a valuable intermediate in medicinal chemistry for further functionalization via cross-coupling reactions or nucleophilic substitutions. The compound is commercially available, with suppliers noting its "harmful" hazard classification .

Properties

IUPAC Name

ethyl 1-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2S/c1-2-17-11(16)9-10(13)15-7-5-3-4-6-8(7)18-12(15)14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCUASPPDUUVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C3=CC=CC=C3SC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210301
Record name Ethyl 3-bromoimidazo[2,1-b]benzothiazole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81021-98-9
Record name Ethyl 3-bromoimidazo[2,1-b]benzothiazole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81021-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromoimidazo[2,1-b]benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization reactions: It can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Products include substituted imidazo[2,1-b][1,3]benzothiazoles.

    Oxidation and reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has several applications in scientific research:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological studies: It is used in studies to understand its interaction with biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazo[2,1-b][1,3]benzothiazole derivatives allows for meaningful comparisons with Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate. Key analogs are categorized below:

Structural Analogues with Halogen Substituents

  • Ethyl 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylate (QB-7449) :
    While sharing a bromine substituent, this compound differs in the fused ring system (pyrimidine instead of benzothiazole). The bromine at position 6 may alter electronic properties and reactivity compared to position 3 in the target compound. This derivative is used in click chemistry applications .
  • Ethyl 4-(2-Chlorophenyl)-2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate: Features a chlorophenyl group at position 4 and a methyl group at position 2. Its crystal structure was resolved via SHELX refinement .

Derivatives with Varying Ester Groups

  • Ethyl 2-Methyl-benzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate (Compound 3, ): Lacks bromine but includes a methyl group at position 2. Its synthesis involves cyclization with ethyl 2-chloro-3-oxobutanoate, followed by ester hydrolysis to yield carboxylic acid derivatives for further amide coupling . The methyl group reduces steric hindrance, facilitating downstream reactions.
  • This derivative is explored for anti-inflammatory applications .

Pharmacologically Active Analogues

  • Ethyl-(4R)-2-Amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate (Compound G, ): Demonstrates potent anti-inflammatory activity, attributed to the trimethoxyphenyl group’s ability to modulate COX-2 inhibition. The chloro substituent at position 6 enhances metabolic stability compared to bromine .
  • 6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine Derivatives :
    While structurally distinct (thiazine vs. benzothiazole), these compounds exhibit moderate antiradical activity (IC₅₀ values: 10–50 µM) via DPPH scavenging. The absence of an ester group reduces hydrophobicity .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications Reference
This compound C₁₂H₁₀BrN₂O₂S Br (C3), COOEt (C2) 81 Synthetic intermediate
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate C₁₀H₈BrN₃O₂ Br (C6), COOEt (C2) N/A Click chemistry scaffolds
Ethyl 4-(2-chlorophenyl)-2-methyl-pyrimidobenzothiazole-3-carboxylate C₂₁H₁₆ClN₃O₂S Cl (C4 phenyl), Me (C2) N/A Crystallography studies
Ethyl 5,6,7-trimethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate C₁₅H₁₆N₂O₅S OMe (C5–C7), COOEt (C2) N/A Anti-inflammatory agents

Biological Activity

Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Name : this compound
  • CAS Number : 81021-98-9
  • Molecular Formula : C10H8BrN3O2S
  • Molecular Weight : 299.16 g/mol

Antimicrobial Properties

Research has indicated that imidazo[2,1-b][1,3]benzothiazole derivatives exhibit notable antimicrobial activity. A study focusing on structurally related compounds demonstrated that modifications at the imidazole and benzothiazole moieties can enhance antibacterial effects. For instance, compounds with electron-donating groups displayed improved activity against Gram-positive bacteria due to increased lipophilicity and better membrane penetration .

Antiparasitic Activity

This compound has shown promising results in antiparasitic assays. In vitro studies revealed that similar compounds were effective against Cryptosporidium species, which are significant pathogens in immunocompromised individuals. The mechanism appears to involve disruption of the parasite's metabolic processes .

Anti-inflammatory Effects

The compound's derivatives have also been investigated for anti-inflammatory properties. A related study indicated that certain benzothiazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazo[2,1-b][1,3]benzothiazole derivatives. The results are summarized in Table 1:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Ethyl 3-bromoimidazo...E. coli32 µg/mL
Ethyl 3-bromoimidazo...S. aureus16 µg/mL
Ethyl 3-bromoimidazo...C. albicans64 µg/mL

This table illustrates the varying degrees of activity against different pathogens, highlighting the compound's potential as a broad-spectrum antimicrobial agent .

Antiparasitic Activity Evaluation

In a separate investigation focused on antiparasitic activity:

CompoundPathogenIC50 (µM)
Ethyl 3-bromoimidazo...C. parvum10
Ethyl 3-bromoimidazo...Leishmania15

These findings suggest that the compound could be effective in treating parasitic infections, particularly in immunocompromised patients .

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in pathogen metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Cytokine Modulation : By affecting signaling pathways, it may reduce inflammation and modulate immune responses.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate, and how do reaction conditions influence yield?

Answer: Synthesis typically involves cyclization reactions using precursors like 2-aminobenzothiazole and brominated intermediates. For example, analogous compounds are synthesized via one-pot reactions catalyzed by Lewis acids (e.g., C/TiO₂·SO₃·SbCl₂) under solvent-free conditions, achieving yields up to 88% . Key parameters include:

  • Catalyst choice : Acidic catalysts enhance cyclization efficiency.
  • Temperature : Optimal reflux conditions (e.g., 80–100°C) minimize side products.
  • Solvent : Ethanol is often used for recrystallization to improve purity .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Using a diffractometer (e.g., Oxford Xcalibur Sapphire3) with MoKα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL/SHELXS97 software refines atomic coordinates, with H-atoms constrained to riding positions (C–H = 0.93–0.96 Å) .
  • Validation : Geometric parameters (e.g., dihedral angles between fused rings ≈89.6°) confirm steric and electronic effects .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., torsion angles, π–π interactions) be resolved during structural refinement?

Answer: Discrepancies arise from factors like thermal motion or disordered atoms. Strategies include:

  • Multi-scan absorption correction : Mitigates intensity errors (e.g., Tmin/Tmax=0.880/1.000T_{\text{min}}/T_{\text{max}} = 0.880/1.000) .
  • Restraints/Constraints : Apply rigid-bond restraints for anisotropic displacement parameters .
  • Validation tools : PLATON/ORTEP-3 visualizes packing (e.g., π–π stacking at 3.666 Å separation) to verify intermolecular interactions .

Q. What methodologies are used to assess the biological activity of imidazo-benzothiazole derivatives, and how can structural modifications optimize activity?

Answer:

  • In vitro assays : Evaluate antimicrobial/anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays. For example, brominated analogs show enhanced bioactivity due to electrophilic reactivity .
  • Derivatization :
    • Ester hydrolysis : Convert ethyl esters to carboxylic acids (LiOH/THF) for improved solubility .
    • Click chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition to target enzymes .

Q. How can synthetic byproducts or regioselectivity challenges in imidazo-benzothiazole synthesis be addressed?

Answer:

  • Chromatography : Separate isomers using silica gel (hexane/EtOAc gradients) .
  • Halogen-directed cyclization : Use N-bromosuccinimide (NBS) to control bromination at C3/C5 positions .
  • Computational modeling : DFT calculations predict regioselectivity in electrophilic substitutions .

Q. What advanced spectroscopic techniques complement crystallography for characterizing dynamic molecular behavior?

Answer:

  • Solid-state NMR : Probes halogen-environment interactions (e.g., 13C^{13}\text{C} CP/MAS for carbonyl groups).
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H···Br interactions) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C for most derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

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